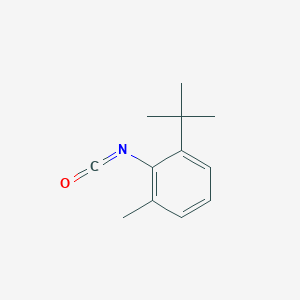

2-tert-Butyl-6-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-6-5-7-10(12(2,3)4)11(9)13-8-14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHAHDOWZAYVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393052 | |

| Record name | 1-tert-Butyl-2-isocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13680-30-3 | |

| Record name | 1-tert-Butyl-2-isocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-tert-Butyl-6-methylphenyl isocyanate

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-6-methylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound (CAS 13680-30-3), a sterically hindered aromatic isocyanate of significant interest in pharmaceutical and materials science. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of both classical and modern synthetic methodologies. We will explore the direct phosgenation of the corresponding aniline, as well as safer, phosgene-free alternatives such as the Curtius, Hofmann, and Lossen rearrangements. The guide emphasizes the underlying chemical principles, experimental causality, and practical considerations for each pathway, providing detailed protocols and a comparative analysis to aid in method selection.

Introduction: The Significance of Sterically Hindered Isocyanates

This compound is an aromatic isocyanate characterized by the presence of bulky ortho substituents—a tert-butyl group and a methyl group. This steric hindrance significantly influences the reactivity of the isocyanate (-N=C=O) functional group, making it a valuable building block in specialized applications. The bulky groups can modulate reaction rates, enhance selectivity, and confer unique properties to derivative compounds, such as increased thermal stability and resistance to hydrolysis.

The compound is a colorless to pale yellow liquid or low-melting solid with a pungent odor.[1] It is moisture-sensitive and highly reactive, primarily used in the synthesis of ureas, carbamates, and other derivatives for applications ranging from agrochemicals to the development of novel polymers and pharmaceutical agents.[1]

Physical & Chemical Properties:

| Property | Value |

|---|---|

| CAS Number | 13680-30-3[2] |

| Molecular Formula | C₁₂H₁₅NO[2] |

| Molecular Weight | 189.25 g/mol [2][3] |

| Melting Point | 34-38 °C[1] |

| Boiling Point | 242 °C[1] |

| Flash Point | 228 °F (109 °C)[1] |

Overview of Synthetic Strategies

The synthesis of isocyanates can be broadly categorized into two main approaches: those that utilize the highly toxic phosgene gas (or its safer surrogates) and those that avoid it entirely. The choice of method is often dictated by laboratory capabilities, safety protocols, scale, and the availability of starting materials.

Caption: Simplified workflow for the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

Materials:

-

2-tert-Butyl-6-methylbenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Sodium azide (NaN₃) or Diphenylphosphoryl azide (DPPA)

-

Anhydrous, inert solvent (e.g., Toluene, Dioxane)

Procedure (Two-Step via Acyl Chloride):

-

Acyl Chloride Formation: Convert 2-tert-Butyl-6-methylbenzoic acid to its corresponding acyl chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Remove the excess reagent in vacuo.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in a solvent like acetone. Cool the solution to 0 °C and add an aqueous solution of sodium azide (NaN₃) dropwise. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care behind a blast shield.

-

Rearrangement: After stirring for 1-2 hours, extract the acyl azide into an inert, high-boiling solvent like toluene. Dry the organic layer. Heat the solution gently to reflux. The rearrangement will begin, evidenced by the evolution of nitrogen gas. Heat until gas evolution ceases.

-

Isolation: The resulting toluene solution contains the desired isocyanate. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

The Hofmann and Lossen Rearrangements

The Hofmann rearrangement utilizes a primary amide (2-tert-butyl-6-methylbenzamide) as the starting material, which is treated with bromine or sodium hypochlorite in a basic solution. [4]The reaction proceeds through an N-bromoamide intermediate, which rearranges to the isocyanate upon deprotonation. [4] The Lossen rearrangement is the conversion of a hydroxamic acid derivative (O-acyl, O-sulfonyl, or O-phosphinoyl) to an isocyanate. [5]The reaction is typically initiated by a base, which deprotonates the hydroxamic acid, triggering a concerted rearrangement with the elimination of the leaving group (e.g., a carboxylate anion). [5][6] Both methods are effective but may require the synthesis of less common starting materials compared to the aniline or carboxylic acid used in the other routes.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on a balance of factors including safety, scale, cost, and available equipment.

| Feature | Phosgenation | Curtius Rearrangement | Hofmann Rearrangement |

| Starting Material | Primary Amine | Carboxylic Acid | Primary Amide |

| Key Reagents | Phosgene/Triphosgene | NaN₃ or DPPA | Br₂/NaOCl, Base |

| Primary Hazard | Extreme toxicity of phosgene | Explosive potential of azides | Corrosive and toxic bromine |

| Yield | Generally high (80-95%) | Good to excellent (70-90%) | Variable, often moderate |

| Scalability | Excellent (Industrial standard) | Good, but thermal control is critical | Moderate |

| Advantages | High efficiency, direct route | Avoids phosgene, good functional group tolerance | Inexpensive reagents |

| Disadvantages | Requires specialized safety infrastructure | Potentially hazardous intermediates | Can have side reactions, lower yields |

Purification and Characterization

Purification: The primary method for purifying this compound is vacuum distillation . [1]Due to its moisture sensitivity, all glassware must be thoroughly dried, and the distillation should be conducted under an inert atmosphere (nitrogen or argon).

Characterization:

-

Infrared (IR) Spectroscopy: The most definitive evidence for the formation of the isocyanate is a strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , corresponding to the asymmetric N=C=O stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methyl group singlet, and the large singlet for the tert-butyl group.

-

¹³C NMR: The isocyanate carbon typically appears around 120-130 ppm .

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular weight (189.25 m/z). [2]

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The traditional phosgenation of the parent aniline remains the most direct and high-yielding method, though its implementation is limited by the severe toxicity of the reagents. For laboratory-scale synthesis, phosgene-free alternatives offer a much safer approach. The Curtius rearrangement of the corresponding carboxylic acid is a robust and versatile choice, providing high yields while avoiding the need for phosgene. The Hofmann and Lossen rearrangements represent further viable, albeit sometimes lower-yielding, alternatives. The ultimate choice of method will be guided by a careful assessment of the available starting materials, required scale, and, most importantly, the safety capabilities of the laboratory.

References

- Vertex AI Search. (n.d.). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging.

- Wikipedia. (n.d.). Hofmann rearrangement.

- Organic Chemistry Resources. (n.d.). Curtius Rearrangement - Common Conditions.

- Wikipedia. (n.d.). Curtius rearrangement.

- Wikipedia. (n.d.). Lossen rearrangement.

- Various Authors. (n.d.). Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. Semantic Scholar.

- National Institutes of Health (NIH). (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST WebBook.

- ACS Omega. (2024). How To Get Isocyanate?.

- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates.

- ACS Publications. (n.d.). How To Get Isocyanate? | ACS Omega.

- LookChem. (n.d.). Cas 13680-30-3, this compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-6-methylaniline. PubChem.

Sources

2-tert-Butyl-6-methylphenyl isocyanate chemical properties

An In-depth Technical Guide to 2-tert-Butyl-6-methylphenyl Isocyanate: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 13680-30-3) is an aromatic isocyanate characterized by significant steric hindrance around the reactive isocyanate (-N=C=O) group.[1] This structural feature, imparted by the ortho-tert-butyl and ortho-methyl substituents, profoundly influences its chemical reactivity, differentiating it from less hindered analogues like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI). While aromatic isocyanates are generally more reactive than aliphatic ones, the steric shielding in this molecule slows its reaction rates with nucleophiles, a property that is highly advantageous in specific applications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, unique reactivity, and applications, with a focus on its utility in polymer science and organic synthesis for an audience of researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It is a colorless to pale yellow liquid at room temperature with a characteristic pungent odor, and it is sensitive to moisture.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13680-30-3 | [4][5] |

| Molecular Formula | C₁₂H₁₅NO | [3][4] |

| Molecular Weight | 189.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 242 °C | [3] |

| Flash Point | 228 °F (109 °C) | [3] |

| Density | ~1.016 g/cm³ (estimate) | [3] |

| InChIKey | VCHAHDOWZAYVEM-UHFFFAOYSA-N |[4] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the isocyanate.

Infrared (IR) Spectroscopy The most prominent feature in the IR spectrum is the very strong, sharp absorption band characteristic of the asymmetric stretching of the isocyanate (-N=C=O) group.[4]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2270 - 2250 | Strong, Sharp | Asymmetric C=N=O stretch |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1460 | Medium | C=C stretch (aromatic ring) |

Data sourced from the NIST Chemistry WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy While experimental spectra are not readily available in public databases, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |

|---|---|---|---|---|

| ¹H NMR | ~7.2-7.0 | Multiplet | 3H (Aromatic CH) | Typical region for aromatic protons. |

| ~2.3 | Singlet | 3H (Ar-CH₃) | Benzylic methyl group protons. | |

| ~1.4 | Singlet | 9H (C(CH₃)₃) | tert-Butyl group protons, shielded. | |

| ¹³C NMR | ~138 | Singlet | Ar-C (quaternary, attached to CH₃) | Deshielded due to ring substitution. |

| ~136 | Singlet | Ar-C (quaternary, attached to t-Bu) | Deshielded due to ring substitution. | |

| ~130 | Singlet | Ar-C (quaternary, attached to NCO) | Deshielded by the isocyanate group. | |

| ~128 | Singlet | N=C=O | Characteristic chemical shift for isocyanate carbon. | |

| ~127-124 | Doublet | Aromatic CH | Shielded aromatic carbons. | |

| ~35 | Singlet | C(CH₃)₃ (quaternary) | Aliphatic quaternary carbon. | |

| ~31 | Quartet | C(CH₃)₃ | tert-Butyl methyl carbons. |

| | ~18 | Quartet | Ar-CH₃ | Benzylic methyl carbon. |

Synthesis of this compound

The most direct and common industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding primary amine. An alternative, particularly in a laboratory setting, is the Curtius rearrangement, which avoids the use of highly toxic phosgene.

Synthesis via Phosgenation of 2-tert-Butyl-6-methylaniline

This pathway involves two main stages: the synthesis of the precursor aniline followed by its conversion to the isocyanate.

Experimental Protocol: Synthesis from 2-tert-Butyl-6-methylaniline

The precursor, 2-tert-butyl-6-methylaniline (CAS 13117-94-7), can be synthesized via Friedel-Crafts alkylation of o-toluidine with isobutylene, catalyzed by an aluminum anilide catalyst.[6][7] The subsequent conversion to the isocyanate is performed using a phosgene equivalent like triphosgene for improved laboratory safety.

Materials:

-

2-tert-Butyl-6-methylaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and inert gas inlet, dissolve 2-tert-butyl-6-methylaniline (1.0 eq) in anhydrous toluene.

-

Phosgenation: Separately, dissolve triphosgene (0.35 eq) in anhydrous toluene and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred aniline solution at 0 °C.

-

Reaction: After the initial addition, add triethylamine (3.0 eq) dropwise. The reaction mixture is then slowly heated to reflux and maintained for 3-4 hours, monitoring the reaction progress by TLC or GC-MS. The formation of amine hydrochloride salt will be observed as a precipitate.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the hydrochloride salt.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. Purity should be confirmed by IR and NMR spectroscopy.

Reactivity and Mechanistic Insights

The reactivity of isocyanates is dominated by the electrophilic character of the central carbon atom in the -N=C=O group, making it susceptible to attack by nucleophiles.[1]

Sources

- 1. poliuretanos.net [poliuretanos.net]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Cas 13680-30-3,this compound | lookchem [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4,4'-Methylenebis[2,6-diethylaniline] (CAS No. 13680-35-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Industrial Amine

4,4'-Methylenebis[2,6-diethylaniline], often referred to by the acronym M-DEA, is a sterically hindered aromatic amine that has carved a significant niche in the polymer and materials science industries. Its unique molecular architecture, characterized by two aniline rings linked by a methylene bridge and flanked by four ethyl groups in the ortho positions, imparts a combination of reactivity, rigidity, and thermal stability to the polymers it helps create. While its primary applications lie outside the immediate sphere of active pharmaceutical ingredients, its role as a critical component in high-performance polymers used in analytical instrumentation, manufacturing equipment, and specialized coatings makes an in-depth understanding of its properties essential for professionals across the scientific spectrum. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to this compound.

Physicochemical and Structural Characteristics

The distinct properties of M-DEA are a direct consequence of its molecular structure. The presence of bulky ethyl groups ortho to the amine functionalities sterically hinders the nitrogen atoms, thereby moderating their reactivity compared to less substituted aromatic amines. This feature is crucial for its application as a slow-reacting curing agent, allowing for longer processing times in polymer manufacturing.[1]

Key Physicochemical Data

A summary of the core physicochemical properties of 4,4'-Methylenebis[2,6-diethylaniline] is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13680-35-8 | [2][3][4] |

| Molecular Formula | C₂₁H₃₀N₂ | [2][4] |

| Molecular Weight | 310.48 g/mol | [2][3] |

| Appearance | White to light brown crystalline solid/powder | [2] |

| Melting Point | 88-90 °C | [1][3] |

| Boiling Point | 205 °C at 0.5 mmHg | ChemicalBook |

| Water Solubility | 440 µg/L at 20 °C | ChemicalBook |

| LogP (Octanol-Water Partition Coefficient) | 4.29 | ChemicalBook |

| pKa | 4.88 ± 0.25 (Predicted) | ChemicalBook |

Structural Elucidation: A Spectroscopic Overview

Characterization of M-DEA is routinely achieved through standard spectroscopic techniques.

-

¹H NMR (600 MHz, DMSO-d₆): The proton NMR spectrum provides clear diagnostic signals. Key shifts are observed at δ 6.64 (s, 4H, aromatic protons), 4.29 (s, 4H, amine protons), 3.56 (s, 2H, methylene bridge protons), 2.42 (q, J= 7.5 Hz, 8H, methylene protons of ethyl groups), and 1.09 (t, J= 7.5 Hz, 12H, methyl protons of ethyl groups).[5]

-

¹³C NMR: The carbon spectrum further confirms the molecular structure, with distinct signals for the aromatic carbons, the methylene bridge carbon, and the carbons of the ethyl substituents.[2]

-

FT-IR Spectroscopy: The infrared spectrum displays characteristic absorption bands. The N-H stretching of the primary amine groups is typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the aliphatic ethyl and methylene groups appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic rings can be found in the 1500-1600 cm⁻¹ region.

Synthesis and Reaction Chemistry

The industrial synthesis of M-DEA is a well-established process, valued for its high yield and straightforward methodology.

Synthetic Pathway: Electrophilic Aromatic Substitution

The primary route to M-DEA involves the acid-catalyzed condensation of 2,6-diethylaniline with formaldehyde.[1] This reaction is a classic example of electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile.

Diagram of the Synthesis of 4,4'-Methylenebis[2,6-diethylaniline]

Sources

- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4′-亚甲基双(2,6-二乙基苯胺) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectral Analysis of 2-tert-Butyl-6-methylphenyl Isocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of 2-tert-Butyl-6-methylphenyl isocyanate (CAS No. 13680-30-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol .[1][2] Its structure, featuring a sterically hindered phenyl isocyanate core, dictates its unique reactivity and spectral features. The ortho-substitution of the bulky tert-butyl group and the methyl group significantly influences the electronic environment of the aromatic ring and the isocyanate functionality.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.2536 g/mol | [1][2] |

| CAS Number | 13680-30-3 | [1][2] |

Infrared (IR) Spectroscopy: The Isocyanate Signature

Infrared spectroscopy is a powerful tool for the identification of functional groups. The isocyanate group (-N=C=O) exhibits a strong and highly characteristic absorption band due to the asymmetric stretching vibration of the C=N=O bond. This peak is typically observed in the region of 2250-2285 cm⁻¹ and is often sharp and isolated from other spectral features, making it an excellent diagnostic tool.[3][4]

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2270 | -N=C=O asymmetric stretch | Strong, Sharp |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch (tert-butyl, methyl) | Strong |

| 1600-1585, 1500-1400 | Aromatic C=C in-ring stretch | Medium to Weak |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

The gas-phase IR spectrum of this compound available from the NIST/EPA Gas-Phase Infrared Database confirms the presence of a very strong band in the characteristic isocyanate region.[1]

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, the thin solid film method is a common and effective technique.[5]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride or acetone.

-

Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background scan with a clean, empty salt plate to subtract any atmospheric or instrumental interferences.

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (3H) | 6.5 - 8.0 | Multiplet | 3H | Protons on the benzene ring will appear in the characteristic aromatic region.[6][7] The ortho-substitution will lead to a complex splitting pattern. |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H | The methyl group attached to the aromatic ring is expected to be a singlet due to the absence of adjacent protons. Benzylic protons typically appear around 2.0-3.0 ppm.[7][8] |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[8] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Isocyanate (-N=C =O) | 120 - 140 | The carbon of the isocyanate group typically resonates in this region.[9] |

| Aromatic (6C) | 120 - 150 | Aromatic carbons absorb in this range.[7] Due to the ortho-substitution, six distinct signals are expected.[7][10] |

| Quaternary (tert-Butyl) | ~35 | The quaternary carbon of the tert-butyl group. |

| Methyl (tert-Butyl) | ~30 | The three equivalent methyl carbons of the tert-butyl group. |

| Methyl (Aromatic) | ~20 | The methyl carbon attached to the aromatic ring. |

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][11]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for preparing a sample for NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common ionization technique.

The NIST WebBook provides the electron ionization mass spectrum for this compound, confirming its molecular weight.[1][2]

Expected Fragmentation Pattern (EI-MS):

The fragmentation of aromatic isocyanates under EI conditions can be complex. The molecular ion peak (M⁺˙) is expected to be observed at m/z 189. Common fragmentation pathways include:

-

Loss of a methyl group (-CH₃): A peak at m/z 174 (M-15).

-

Loss of the isocyanate group (-NCO): While not always a major fragment, it could contribute to ions around m/z 132.

-

Cleavage of the tert-butyl group: This can lead to various fragments.

-

Rearrangement reactions: These are common in the fragmentation of aromatic compounds.[12][13]

Experimental Protocol: Mass Spectrometry Analysis

The following is a general protocol for analyzing a solid organic compound using a mass spectrometer with a direct insertion probe.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute a small aliquot of this solution.[14]

-

Sample Introduction: Introduce a small volume of the diluted solution into a capillary tube or onto the sample holder of the direct insertion probe.

-

Solvent Evaporation: Allow the solvent to evaporate completely.

-

Instrument Setup: Insert the probe into the mass spectrometer's ion source.

-

Data Acquisition: Acquire the mass spectrum using appropriate instrument parameters for electron ionization.

Caption: Workflow for mass spectrometry analysis.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The distinctive isocyanate stretch in the IR spectrum, the predictable proton and carbon environments in the NMR spectra, and the molecular weight confirmation and fragmentation pattern from mass spectrometry collectively serve as a robust analytical toolkit for the identification and quality assessment of this important chemical intermediate. The protocols and spectral interpretations provided in this guide offer a framework for researchers to confidently analyze this and structurally related compounds.

References

-

Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

University of California, Los Angeles. How to Prepare Samples for NMR. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

-

Centers for Disease Control and Prevention. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Available from: [Link]

-

University College London. Sample Preparation. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. Available from: [Link]

-

Fiveable. Ortho-Substituted Benzenes Definition. Available from: [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Available from: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Available from: [Link]

-

Filo. The ¹H NMR spectra of two compounds with molecular... Available from: [Link]

-

Organic Chemistry Tutor. Common HNMR Patterns. Available from: [Link]

-

Steffen's Chemistry Pages. 13C chemical shifts. Available from: [Link]

-

NIST WebBook. This compound. Available from: [Link]

-

NIST WebBook. This compound. Available from: [Link]

-

PubMed Central (PMC). Mass Spectrometry of Polyurethanes. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformulated Question The ¹H NMR spectra of two compounds with molecular .. [askfilo.com]

- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 10. fiveable.me [fiveable.me]

- 11. organomation.com [organomation.com]

- 12. thiele.ruc.dk [thiele.ruc.dk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Steric Hindrance of 2-tert-Butyl-6-methylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects in 2-tert-Butyl-6-methylphenyl isocyanate, a key reactive intermediate in the synthesis of advanced polymers and specialty chemicals. The strategic placement of bulky tert-butyl and methyl groups in the ortho positions to the isocyanate functionality imparts unique reactivity profiles that are of significant interest to researchers, scientists, and drug development professionals. This document delves into the molecular architecture, explores the mechanistic implications of steric shielding, presents methodologies for quantifying these effects, and discusses the role of computational modeling in predicting and understanding its chemical behavior.

Introduction: The Critical Role of Steric Effects in Isocyanate Chemistry

Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group. Their susceptibility to nucleophilic attack at the electrophilic carbon atom makes them versatile building blocks in polymer chemistry, most notably in the production of polyurethanes. The reactivity of an isocyanate is governed by a delicate interplay of electronic and steric factors. While electronic effects of substituents on an aromatic ring can modulate the electrophilicity of the isocyanate carbon, steric hindrance, particularly from bulky groups in close proximity to the reactive center, can dramatically influence the kinetics and selectivity of its reactions.

Ortho-substituted phenyl isocyanates serve as a classic example where steric hindrance plays a dominant role. The presence of substituents at the 2- and 6-positions can physically obstruct the trajectory of an incoming nucleophile, thereby slowing down the reaction rate. This guide focuses on a particularly insightful example: this compound, where the pronounced steric bulk of the tert-butyl group, in concert with the methyl group, creates a sterically demanding environment around the isocyanate moiety.

Molecular Profile of this compound

A thorough understanding of the steric hindrance of this compound begins with its fundamental molecular and physical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO | [1][2][3] |

| Molecular Weight | 189.25 g/mol | [3][4] |

| CAS Number | 13680-30-3 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | 34-38 °C | [5] |

| Boiling Point | 242 °C | [5] |

The unique arrangement of the tert-butyl and methyl groups ortho to the isocyanate function is the primary determinant of its characteristic reactivity.

The Impact of Steric Shielding on Reactivity

The defining feature of this compound is the profound steric shielding of its isocyanate group. The bulky tert-butyl group, with its three methyl substituents, and the adjacent methyl group create a congested environment that significantly impedes the approach of nucleophiles.

This steric hindrance has several important consequences:

-

Reduced Reaction Rates: The primary effect is a significant reduction in the rate of reaction with nucleophiles compared to unhindered or less hindered isocyanates like phenyl isocyanate or even 2-methylphenyl isocyanate. This is due to a higher activation energy required for the nucleophile to bypass the steric guards and reach the electrophilic carbon of the isocyanate.

-

Enhanced Selectivity: The steric bulk can lead to greater selectivity in reactions with nucleophiles of varying sizes. Smaller nucleophiles may react at a measurable rate, while larger, bulkier nucleophiles may react extremely slowly or not at all. This property can be exploited in complex syntheses where chemoselectivity is crucial.

-

Modified Reaction Mechanisms: In some cases, severe steric hindrance can alter the preferred reaction pathway. For instance, it might favor pathways with less sterically demanding transition states.

| Isocyanate | Relative Rate Constant (k_rel) | Activation Energy (Ea) | Steric Hindrance |

| Phenyl Isocyanate | 100 | Low | Minimal |

| 2-Methylphenyl Isocyanate | 20 | Moderate | Moderate |

| 2,6-Dimethylphenyl Isocyanate | 5 | High | Significant |

| This compound | < 1 | Very High | Severe |

This table presents hypothetical data for illustrative purposes, reflecting the expected trend in reactivity based on the principles of steric hindrance.

The following diagram, generated using Graphviz, visually represents the steric shielding of the isocyanate group.

Caption: Steric shielding of the isocyanate group in this compound.

Experimental Protocol for Quantifying Steric Hindrance: In-Situ FT-IR Kinetic Analysis

To quantitatively assess the impact of steric hindrance on the reactivity of this compound, a kinetic study of its reaction with a suitable nucleophile, such as a primary alcohol, can be performed. In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for this purpose, as it allows for real-time monitoring of the disappearance of the characteristic isocyanate peak.[6]

Objective: To determine the second-order rate constant for the reaction of this compound with 1-butanol at a constant temperature.

Materials:

-

This compound

-

1-Butanol (anhydrous)

-

Anhydrous toluene (solvent)

-

Nitrogen gas supply

-

FT-IR spectrometer equipped with a dipping probe (e.g., ATR probe)

-

Thermostated reaction vessel with magnetic stirring

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of this compound in anhydrous toluene of a known concentration (e.g., 0.1 M).

-

Prepare a stock solution of 1-butanol in anhydrous toluene of a known concentration (e.g., 0.1 M).

-

Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere to prevent moisture contamination.

-

-

Reaction Setup:

-

Set up the thermostated reaction vessel at the desired temperature (e.g., 25 °C) with a magnetic stirrer.

-

Purge the vessel with dry nitrogen.

-

Place a known volume of the 1-butanol solution into the reaction vessel.

-

Insert the FT-IR probe into the solution and begin collecting background spectra.

-

-

Initiation and Data Collection:

-

Rapidly add a known volume of the this compound solution to the reaction vessel to initiate the reaction.

-

Immediately start collecting FT-IR spectra at regular time intervals (e.g., every 30 seconds).

-

The reaction progress is monitored by the decrease in the absorbance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[6]

-

-

Data Analysis:

-

The concentration of the isocyanate at each time point can be determined from the absorbance data using the Beer-Lambert law.

-

Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this should yield a straight line.

-

The slope of this line is the second-order rate constant (k).

-

The following workflow diagram illustrates the experimental process.

Caption: Workflow for kinetic analysis using in-situ FT-IR spectroscopy.

The Role of Computational Chemistry in Understanding Steric Effects

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the mechanistic details of sterically hindered reactions.[7] By modeling the reaction pathway of this compound with a nucleophile, it is possible to:

-

Visualize the Transition State: Computational models can provide a three-dimensional representation of the transition state, offering insights into the geometric constraints imposed by the bulky ortho-substituents.

-

Calculate Activation Energies: DFT calculations can provide quantitative estimates of the activation energy for the reaction, allowing for a theoretical comparison with less hindered systems.

-

Analyze Steric and Electronic Contributions: Advanced computational methods can partition the overall energy barrier into contributions from steric repulsion and electronic effects, providing a deeper understanding of the factors governing reactivity.

Computational studies on related systems have consistently shown that bulky ortho-substituents increase the energy of the transition state, primarily due to increased steric strain.[8] This theoretical approach complements experimental kinetic data and provides a more complete picture of the role of steric hindrance.

Conclusion

The steric hindrance of this compound, arising from the strategic placement of bulky tert-butyl and methyl groups in the ortho positions, is a defining characteristic that governs its reactivity. This steric shielding leads to a significant reduction in reaction rates and can enhance selectivity, making it a valuable tool for fine-tuning the properties of polymers and other advanced materials. The combination of experimental kinetic studies, such as in-situ FT-IR spectroscopy, and computational modeling provides a robust framework for understanding and predicting the behavior of this and other sterically hindered isocyanates. For researchers and professionals in drug development and materials science, a thorough appreciation of these steric effects is paramount for the rational design of novel molecules and materials with tailored properties.

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

- Kothandaraman, H., & Nasar, A. S. (1991). Effect of Substituents on Phenol ..

- Gijbels, R., & De Proft, F. (2015). A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates.

- Brown, C. J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Stenutz, R. This compound. [Link]

- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.

-

PubChemLite. This compound (C12H15NO). [Link]

- Kar, S., et al. (2024).

- Castro, E. A., et al. (1985). Kinetics and mechanism of the uncatalysed reaction of phenyl isocyanate with alcohols. Journal of the Chemical Society, Perkin Transactions 2.

-

National Center for Biotechnology Information. Phenyl isocyanate. PubChem Compound Database. [Link]

- Pápai, I., & Veszprémi, T. (2021). Computational Study of Catalytic Urethane Formation.

-

MDI Biological Laboratory. This compound. [Link]

- Liptak, M. D., & G. C. Shields. (2015).

- Crema, A., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.

- Farkas, A., & Mills, G. A. (1962). The Mechanism of Isocyanate Reactions.

-

ResearchGate. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. [Link]

-

ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]

-

ResearchGate. Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. [Link]

Sources

- 1. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigma of Attenuated Reactivity: An In-depth Technical Guide to Sterically Hindered Aromatic Isocyanates

Foreword: Beyond the Bulk – A Nuanced View of Isocyanate Reactivity

For decades, the isocyanate group (-N=C=O) has been a cornerstone of polymer chemistry and a versatile tool in the synthesis of fine chemicals and pharmaceuticals. Its reactivity, governed by the electrophilic carbon atom, is textbook knowledge. However, when bulky substituents are introduced onto the aromatic ring, particularly at the positions ortho to the isocyanate functionality, a fascinating and complex deviation from standard reactivity emerges. This guide delves into the world of sterically hindered aromatic isocyanates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their unique behavior and strategic applications. We will move beyond simple steric hindrance as a mere impediment, and instead, explore it as a tool for achieving selectivity, controlling reaction kinetics, and designing novel molecular architectures.

The Structural and Electronic Landscape of Hindered Aromatic Isocyanates

The reactivity of an isocyanate is a delicate interplay of electronic and steric factors. In aromatic isocyanates, the isocyanate group is directly attached to an aromatic ring, which influences its reactivity through inductive and resonance effects. Electron-withdrawing groups on the ring enhance the electrophilicity of the isocyanate carbon, increasing reactivity, while electron-donating groups have the opposite effect.

Steric hindrance, the focus of this guide, arises from the spatial arrangement of atoms. In the context of 2,6-disubstituted aromatic isocyanates, such as 2,6-diisopropylphenyl isocyanate, the bulky alkyl groups flank the isocyanate moiety, creating a congested environment. This steric shielding has profound consequences on the approach of nucleophiles, fundamentally altering the reaction kinetics and, in some cases, the reaction pathway itself.

Figure 2: A simplified workflow for the Lewis acid-catalyzed reaction of a sterically hindered aromatic isocyanate with an alcohol.

Analytical Techniques for Reaction Monitoring

Real-time monitoring of reactions involving sterically hindered isocyanates is crucial for understanding their kinetics and optimizing reaction conditions.

-

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring isocyanate reactions. [1][2]The strong and distinct absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ allows for its concentration to be tracked in real-time. [3]The disappearance of this peak and the appearance of the urethane or urea carbonyl peak can be used to determine reaction rates and endpoints. [2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals. [4]Variable temperature NMR studies can also provide insights into the dynamics of the reaction and the stability of intermediates. [5]

Experimental Protocol: In-situ FTIR Monitoring of a Urethane Formation Reaction

Objective: To determine the reaction kinetics of a sterically hindered aromatic isocyanate with an alcohol.

Apparatus:

-

A reaction vessel equipped with an in-situ FTIR probe (e.g., an ATR probe).

-

A temperature-controlled heating mantle or oil bath.

-

A magnetic stirrer.

Procedure:

-

The reaction vessel is charged with the alcohol and a suitable anhydrous solvent.

-

The mixture is heated to the desired reaction temperature and allowed to equilibrate.

-

The in-situ FTIR probe is inserted into the reaction mixture, and a background spectrum is collected.

-

The sterically hindered aromatic isocyanate and the catalyst (if any) are added to the reaction mixture, and data collection is initiated.

-

Spectra are collected at regular intervals throughout the course of the reaction.

-

The absorbance of the isocyanate peak (around 2250-2275 cm⁻¹) is monitored over time.

-

The data is processed to generate a plot of isocyanate concentration versus time, from which the reaction rate and rate constant can be determined. [2]

Applications in Drug Development and Advanced Materials

The unique reactivity profile of sterically hindered aromatic isocyanates makes them valuable in specialized applications where controlled reactivity and selectivity are paramount.

-

Drug Synthesis: In the synthesis of complex pharmaceutical molecules, the attenuated reactivity of hindered isocyanates can allow for selective reactions with specific functional groups in a multifunctional molecule. They can also be used to introduce bulky, lipophilic groups to modulate the pharmacokinetic properties of a drug candidate.

-

Antibody-Drug Conjugates (ADCs): Sterically hindered linkers are being explored in the design of ADCs to improve their stability in circulation. [6]While not directly involving a hindered isocyanate in the final linker structure, the principles of using steric hindrance to control reactivity are highly relevant. The synthesis of these complex linkers can involve the use of isocyanates to form stable urethane or urea bonds.

-

Polymer Chemistry: In polymer synthesis, sterically hindered diisocyanates can be used to create polymers with unique architectures and properties. The differential reactivity of the two isocyanate groups in an unsymmetrically hindered diisocyanate can be exploited to create block copolymers or other complex structures.

Conclusion and Future Outlook

Sterically hindered aromatic isocyanates represent a fascinating class of reagents whose behavior deviates significantly from that of their unhindered counterparts. Far from being merely "unreactive," their attenuated and selective reactivity provides a powerful tool for synthetic chemists. By understanding the interplay of steric and electronic effects, and by harnessing the power of catalysis, researchers can exploit these unique properties to achieve synthetic goals that would be challenging with conventional isocyanates. As the demand for more complex and precisely tailored molecules in drug discovery and materials science continues to grow, the strategic use of sterically hindered aromatic isocyanates is poised to become an increasingly important part of the synthetic chemist's toolkit.

References

-

Knölker, H.-J., & Knöll, J. (2011). A phosgene-free synthesis of isocyanates from primary amines. Angewandte Chemie International Edition, 50(4), 846-848. [Link]

-

Rolph, M. S., Markowska, A. L., Warriner, C. N., & O'Reilly, R. K. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(47), 7351-7364. [Link]

-

López, C. O. C., Fejes, Z., & Viskolcz, B. (2018). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Journal of Flow Chemistry, 8(3-4), 123-129. [Link]

-

Knaepen, K., Van der Borght, J., & Van Mele, B. (2019). A stepwise kinetic approach to quantify rate coefficients for reactant-, auto-and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Physical Chemistry Chemical Physics, 21(44), 24653-24665. [Link]

-

Nishikubo, T., Kameyama, A., & Yamada, A. (1995). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1647-1654. [Link]

-

Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(4), 235-239. [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]

-

Mettler-Toledo International Inc. (n.d.). Isocyanate Reactions. [Link]

-

Werner, T. (2001). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. CHIMIA International Journal for Chemistry, 55(3), 139-143. [Link]

-

SYNthesis med chem. (n.d.). Antibody Drug Conjugates. [Link]

-

Yamanashi, Y., Xu, M., Kawashima, S. A., & Kanai, M. (2015). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society, 137(31), 9996-9999. [Link]

-

Cheikh, W., Kégl, T., Kégl, M., Szőri, M., & Viskolcz, B. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]

-

Dasgupta, A., Guerzoni, M. G., Alotaibi, N., van Ingen, Y., Farshadfar, K., Richards, E., ... & Melen, R. L. (2022). Chemo-and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12(18), 5557-5566. [Link]

-

Schumacher, S., Krylov, D., & Tverskoy, V. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]

-

Chen, Y., et al. (2021). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Molecules, 26(16), 4983. [Link]

-

Sodiq, A., et al. (2020). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. International Journal of Greenhouse Gas Control, 93, 102875. [Link]

-

Byju's. (n.d.). Carbylamine Reaction Mechanism. [Link]

-

Wikipedia. (2023, November 11). Carbylamine reaction. [Link]

-

Cheikh, W., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]

-

Manner, V. W., Markle, T. F., Freudenthal, J. H., Roth, J. P., & Mayer, J. M. (2007). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2, 4, 6-Tri-tert-butylphenoxyl Radical. Chemical Communications, (42), 4403-4405. [Link]

-

Abd-El-Aziz, A. S., et al. (2019). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-13. [Link]

-

Wikipedia. (2023, October 29). 2,4,6-Tri-tert-butylphenol. [Link]

-

Li, W., et al. (2019). New linker structures applied in glycosite-specific antibody drug conjugates. Organic Chemistry Frontiers, 6(16), 2974-2978. [Link]

-

Kelen, T., et al. (1975). Kinetic studies of some alcohol-isocyanate reactions. European Polymer Journal, 11(11), 785-789. [Link]

-

Wang, X., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3465. [Link]

-

Ube, T., et al. (2020). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 12(10), 2351. [Link]

-

American University of Beirut. (n.d.). of the reaction between. [Link]

-

Organic Syntheses. (n.d.). 6. [Link]

-

Fu, Y., et al. (2023). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Pharmaceuticals, 16(11), 1599. [Link]

-

Yang, D., et al. (2019). Design, Synthesis, and Evaluation of Novel 2, 6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 62(21), 9474-9486. [Link]

-

Zhang, Y., et al. (2021). Recyclable Dynamic Covalent Networks Derived from Isocyanate Chemistry: The Critical Role of Electronic and Steric Effects in Reversibility. Angewandte Chemie International Edition, 60(16), 8878-8885. [Link]

-

ResearchGate. (n.d.). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. [Link]

- Google Patents. (n.d.).

-

Taylor & Francis. (n.d.). Phenyl isocyanate – Knowledge and References. [Link]

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(34), 10961-10969. [Link]

-

Birney, D. M., & Wagenseller, P. E. (1994). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Journal of the American Chemical Society, 116(22), 10141-10142. [Link]

-

Fu, Y., et al. (2023). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Pharmaceuticals, 16(11), 1599. [Link]

-

Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329-11349. [Link]

-

Tron, G. C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226. [Link]

-

Karol, M. H., et al. (1996). Phenyl isocyanate is a potent chemical sensitizer. Toxicology Letters, 89(2), 153-159. [Link]

-

Mayr, H., et al. (2011). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemistry–A European Journal, 17(23), 6489-6505. [Link]

-

Wang, H., et al. (2020). Nucleophilic substitution at sterically hindered carbon centers. Nature Communications, 11(1), 1-9. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. rsc.org [rsc.org]

- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 6. Absolute Rate Constants for the Reactions of Primary Alkyl Radicals with Aromatic Amines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 2-tert-Butyl-6-methylphenyl Isocyanate: A Technical Guide to Safety and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-tert-Butyl-6-methylphenyl isocyanate (CAS No. 13680-30-3) is an aromatic isocyanate, a class of compounds characterized by the reactive -N=C=O functional group.[1] Its molecular formula is C₁₂H₁₅NO, and it has a molecular weight of 189.25 g/mol .[1][2] The structure, featuring a sterically hindered isocyanate group due to the ortho-tert-butyl and methyl substituents, influences its reactivity.[3][4] Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[3] This compound is typically a colorless to pale yellow liquid with a pungent odor and is utilized in the synthesis of polyurethanes and coatings, where it imparts durability and resistance.[5] However, its high reactivity also necessitates stringent safety and handling protocols.[5] Exposure can lead to irritation of the skin, eyes, and respiratory system, and may cause sensitization and allergic reactions.[5]

Core Safety Principles and Hazard Identification

The primary hazards associated with this compound stem from its reactivity and toxicity. Inhalation, skin contact, and eye contact are the main exposure routes.[6]

Key Hazards:

-

Respiratory Sensitization: Isocyanates are potent respiratory sensitizers.[7] Inhalation can lead to asthma-like symptoms, including coughing, wheezing, and shortness of breath.[8] Subsequent exposure to even minute concentrations can trigger severe asthma attacks.[8]

-

Skin and Eye Irritation: Direct contact can cause severe skin irritation, rashes, and burns.[7][8] Eye contact may result in significant damage.[7][8]

-

Reactivity: Isocyanates react exothermically with a variety of compounds, including water, alcohols, amines, and bases.[9][10] Reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[9][11]

Physical and Chemical Properties

| Property | Value |

| Melting Point | 34-38 °C (lit.)[5] |

| Boiling Point | 242 °C (lit.)[5] |

| Flash Point | 228 °F[5] |

| Vapor Pressure | 0.0149 mmHg at 25°C[5] |

| Sensitivity | Moisture Sensitive[5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] Local exhaust ventilation systems are crucial for minimizing airborne concentrations.

-

Isolation: Where feasible, isolate the process or enclose the equipment to contain vapors and prevent exposure to unprotected personnel.[12]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE is critical to prevent exposure.[13]

-

Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended, especially when handling the liquid form.[7][13] In situations with a high risk of exposure, such as spraying applications, a supplied-air respirator may be necessary.

-

Hand Protection: Chemical-resistant gloves are mandatory.[13] Suitable materials include nitrile, neoprene, or butyl rubber.[6][7] Standard disposable latex gloves are not sufficient.

-

Eye Protection: Safety goggles or a full-face shield are essential to protect against splashes.[7][13]

-

Protective Clothing: Disposable suits or coveralls should be worn to prevent skin contact.[7][13]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a standard workflow for handling this compound in a research setting.

Preparation:

-

Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the compound.

-

Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

-

Assemble PPE: Don all required personal protective equipment.

-

Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials and a decontamination solution is readily accessible.

Handling and Dispensing:

-

Work in a Fume Hood: Conduct all manipulations of the compound within the fume hood.

-

Use Smallest Necessary Quantity: Dispense only the amount of isocyanate required for the experiment.

-

Avoid Incompatible Materials: Keep the compound away from water, alcohols, amines, and strong bases.

Post-Experiment:

-

Decontamination: Decontaminate all surfaces and equipment that came into contact with the isocyanate.

-

Waste Disposal: Dispose of all contaminated waste in a designated, labeled, and sealed container according to institutional guidelines for hazardous waste.[11]

-

Remove PPE: Carefully remove PPE to avoid cross-contamination and wash hands thoroughly.[12]

Caption: A standard workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the affected individual to fresh air immediately.[11] If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[11] Remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting.[11] Have the person drink water or milk to dilute the chemical and seek immediate medical attention.[14]

Spill Response

For minor spills, trained personnel wearing appropriate PPE can follow these steps:

-

Evacuate and Alert: Evacuate the immediate area and alert others.[11]

-

Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite.[11]

-

Neutralize: Prepare a decontamination solution. Common formulations include:

-

Apply Decontaminant: Carefully apply the decontamination solution to the absorbed spill, working from the outside in.[11] Allow the mixture to react for at least 10 minutes.[11]

-

Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a labeled, open container.[11] Do not seal the container immediately, as carbon dioxide may be generated.[11] Dispose of all contaminated materials as hazardous waste.[11]

Caption: A flowchart for responding to a minor spill of this compound.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Keep away from heat, sparks, and open flames.[15]

-

Store separately from incompatible materials such as water, alcohols, amines, and strong bases.

-

The compound is moisture-sensitive; store under an inert atmosphere if possible.[5]

Disposal

-

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemicals.

-

Do not dispose of the material down the drain.[16]

Conclusion: A Culture of Safety

Working with this compound requires a deep understanding of its properties and a commitment to rigorous safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can mitigate the risks associated with this valuable but hazardous compound. A proactive culture of safety is paramount in any laboratory or research facility where isocyanates are used.

References

-

Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

-

Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to handling isocyanates. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

BCA. (2023, October 5). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

American Chemical Society. (1959). Reactivity of Aryl Isocyanates. Journal of the American Chemical Society, 81(10), 2436-2439. [Link]

-

LookChem. (n.d.). Cas 13680-30-3, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1954). 5. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Retrieved from [Link]

-

NJ.gov. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023, December 7). Safety Data Sheet: 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO). Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C12H15NO) [pubchemlite.lcsb.uni.lu]

- 3. poliuretanos.net [poliuretanos.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cas 13680-30-3,this compound | lookchem [lookchem.com]

- 6. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 7. compositesone.com [compositesone.com]

- 8. nj.gov [nj.gov]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. lakeland.com [lakeland.com]

- 13. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 14. actsafe.ca [actsafe.ca]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemos.de [chemos.de]

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-6-methylphenyl isocyanate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-6-methylphenyl isocyanate, a sterically hindered aromatic isocyanate of significant interest in synthetic chemistry and materials science. Given the compound's inherent reactivity, particularly towards protic solvents, this guide emphasizes a kinetic-based approach to solubility determination over traditional equilibrium methods. We will delve into the theoretical underpinnings of its solubility based on molecular structure, explore the practical challenges posed by its reactivity, and present a detailed, field-proven experimental protocol for accurately assessing its apparent solubility in a range of aprotic organic solvents. This document is intended to serve as a vital resource for researchers, enabling the rational selection of solvent systems and providing a robust framework for handling and characterizing this versatile chemical intermediate.

Introduction: The Unique Profile of this compound

This compound, with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , is a highly reactive organic compound.[1][2][3][4] Its structure, characterized by a bulky tert-butyl group and a methyl group ortho to the isocyanate functional group, imparts significant steric hindrance. This steric shielding influences its reactivity and solubility, making it a valuable reagent in applications requiring controlled reactions, such as the synthesis of specialized polymers and coatings.[1]

The isocyanate group (-N=C=O) is notoriously reactive towards nucleophiles, especially compounds containing active hydrogen atoms like water, alcohols, and amines. This reactivity presents a significant challenge when determining the compound's true equilibrium solubility, as the solute can react with the solvent or trace impurities, thereby altering the composition of the solution over time. Therefore, a nuanced understanding of its solubility requires careful consideration of both physical dissolution and potential chemical reaction pathways.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For this compound, the following factors are paramount:

-

Polarity: The isocyanate group is polar, while the substituted phenyl ring is largely nonpolar. This amphiphilic nature suggests that its solubility will be favored in solvents of intermediate polarity.

-

Steric Hindrance: The bulky tert-butyl and methyl groups can physically hinder the close approach of solvent molecules, potentially limiting solvation and thus solubility, even in otherwise compatible solvents.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen and nitrogen atoms of the isocyanate group. However, it lacks a hydrogen bond donor. Therefore, it is not expected to be highly soluble in protic solvents with strong hydrogen-bonding networks.

-

Reactivity: The high reactivity of the isocyanate group, especially with protic solvents, means that any attempt to measure solubility in such solvents will likely result in the formation of new compounds (e.g., carbamates from alcohols, ureas from water).

Based on these considerations, it is anticipated that this compound will exhibit higher solubility in aprotic solvents of moderate polarity and will be reactive and likely unstable in protic solvents.

Challenges in Determining the Solubility of a Reactive Isocyanate

A key challenge in determining the solubility of this compound is its moisture sensitivity.[1] The reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to form an amine. This amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble and can precipitate from the solution, leading to erroneous solubility measurements.

Furthermore, in protic organic solvents such as alcohols, the isocyanate group will react to form carbamates. This reaction consumes the isocyanate, making it impossible to determine a true equilibrium solubility. Therefore, any reported solubility in such solvents should be considered an "apparent solubility" under specific kinetic conditions.

Qualitative Solubility Profile (Anticipated)

While quantitative data is scarce in the literature, a qualitative solubility profile can be predicted based on the chemical properties of this compound and general principles of solubility.

| Solvent Class | Predicted Solubility | Rationale |